3,4-Dimethylbenzenesulfonohydrazide
Description
Overview of Sulfonohydrazide Chemistry in Contemporary Organic Synthesis
The chemistry of sulfonohydrazides is rich and varied, making them valuable reagents and building blocks in modern organic synthesis. They are recognized as stable, easy-to-handle, and moisture-compatible alternatives to other sulfonyl sources like sulfinic acids or sulfonyl halides. mdpi.com Their utility stems from the reactivity of the sulfonohydrazide functional group, which can participate in a wide array of reactions.
Sulfonohydrazides can act as sources of sulfonyl radicals, which are key intermediates in the formation of carbon-sulfur bonds, a fundamental transformation in the synthesis of many biologically active molecules and materials. Furthermore, the hydrazinyl group can be cleaved under various conditions, including thermal, basic, oxidative, or transition-metal-catalyzed reactions, allowing for the introduction of the sulfonyl group into different molecular frameworks. mdpi.com This reactivity has been harnessed in the synthesis of sulfones, sulfonamides, and thiosulfonates.
Historical Context and Evolution of Benzenesulfonohydrazide (B1205821) Applications in Chemical Sciences
Historically, benzenesulfonohydrazides have been instrumental in several classical organic reactions. For instance, they are well-known reagents in the Shapiro reaction and the Wolff-Kishner reduction, where they are used to convert carbonyl compounds into alkenes or alkanes, respectively. These reactions have been fundamental in the construction of complex organic molecules for many decades.
Over time, the applications of benzenesulfonohydrazides have expanded significantly. Initially valued for their role in reductive chemistry, their utility has grown to encompass a broader range of synthetic transformations. Researchers have explored their use as blowing agents in the polymer industry, where their decomposition at elevated temperatures generates nitrogen gas, leading to the formation of foamed materials. This application highlights the industrial relevance of this class of compounds.
Significance of 3,4-Dimethylbenzenesulfonohydrazide in Specialized Chemical Fields
While the broader class of benzenesulfonohydrazides has seen extensive study, this compound has carved out its own niche in specialized areas of chemical research. The presence of the two methyl groups on the benzene (B151609) ring influences its solubility, reactivity, and electronic properties compared to the parent benzenesulfonohydrazide.
The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the chlorosulfonation of o-xylene (B151617) (1,2-dimethylbenzene) to produce 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final product, this compound.
This specific derivative has found application as a precursor in the synthesis of various heterocyclic compounds and has been investigated for its potential role in the development of novel polymers. The methyl substituents can also serve as handles for further functionalization, allowing for the creation of more complex molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-8(5-7(6)2)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBKZOLNHMKVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethylbenzenesulfonohydrazide
Established Synthetic Routes from Substituted Benzenesulfonyl Chlorides and Hydrazine (B178648) Derivatives
The most common and well-established method for synthesizing 3,4-dimethylbenzenesulfonohydrazide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a hydrazine derivative, typically hydrazine hydrate (B1144303). This reaction is a nucleophilic substitution at the sulfonyl group, where the hydrazine acts as the nucleophile.
Reaction Stoichiometry and Solvent System Optimization
The stoichiometry of the reaction between the sulfonyl chloride and hydrazine is a critical factor in maximizing the yield and purity of the desired sulfonohydrazide. Typically, a molar excess of the hydrazine derivative is employed. This is to ensure the complete consumption of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct that is formed during the reaction. An excess of hydrazine helps to prevent the formation of the symmetrical 1,2-bis(arylsulfonyl)hydrazine dimer.
The choice of solvent system significantly influences the reaction rate, yield, and ease of product isolation. Common solvents for this reaction include tetrahydrofuran (B95107) (THF), ethanol (B145695), and water, or mixtures thereof. For instance, a procedure for a related compound, p-toluenesulfonylhydrazide, utilizes THF as the solvent, which facilitates the reaction and subsequent workup. orgsyn.org The use of an aqueous medium is also possible, with a strong base like sodium hydroxide (B78521) added portionwise to neutralize the generated HCl. researchgate.net
| Parameter | Optimized Condition (based on analogous reactions) | Rationale |
| Reactant Ratio | 1 equivalent of 3,4-dimethylbenzenesulfonyl chloride to 2-2.2 equivalents of hydrazine hydrate. | Ensures complete reaction of the sulfonyl chloride and neutralizes HCl byproduct, minimizing dimer formation. |
| Solvent | Tetrahydrofuran (THF), Ethanol, or aqueous solutions. | Solubilizes reactants and facilitates the reaction. The choice depends on the specific workup procedure. |
Catalytic Approaches in this compound Synthesis
While the direct reaction between sulfonyl chlorides and hydrazine is generally efficient, research into catalytic methods for the formation of sulfonamides and related compounds is an active area. For the synthesis of aryl sulfonamides, palladium-catalyzed cross-coupling reactions have been developed, for example, the reaction of arylboronic acids with a source of sulfur dioxide followed by amination. nih.govmit.edu These methods offer the potential for broader substrate scope and milder reaction conditions. However, specific catalytic methods for the direct synthesis of this compound from the corresponding sulfonyl chloride and hydrazine are not extensively documented in the literature. The development of such catalytic systems could offer advantages in terms of catalyst turnover and reduced waste.
Control of Reaction Conditions: Temperature, Concentration, and Duration
Careful control of reaction parameters is essential for a successful synthesis.
Temperature: The reaction is typically carried out at low temperatures, often between 0°C and room temperature. For example, in the synthesis of p-toluenesulfonylhydrazide, the reaction mixture is cooled to 10–15°C during the addition of hydrazine hydrate. orgsyn.org This helps to control the exothermic nature of the reaction and minimize the formation of side products.
Concentration: The concentration of the reactants can influence the reaction rate. A higher concentration may lead to a faster reaction but can also increase the risk of side reactions. The optimal concentration is usually determined empirically for a specific set of reactants and solvent.
Duration: The reaction time can vary from 30 minutes to several hours, depending on the specific reactants, temperature, and solvent used. orgsyn.org The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
| Parameter | Controlled Condition (based on analogous reactions) | Rationale |
| Temperature | 0°C to 20°C | Controls the exothermicity of the reaction and minimizes side product formation. |
| Duration | 30 minutes to a few hours | Ensures the reaction proceeds to completion. Monitored by TLC. |
Novel and Green Synthetic Approaches for this compound
In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. Mechanochemical and microwave-assisted techniques are at the forefront of these "green" approaches.
Mechanochemical Synthesis Techniques
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of hydrazide derivatives has been reported to be highly efficient. For instance, the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides was achieved in 8-10 minutes in high yields under solvent-free microwave conditions. rsc.org Similarly, the microwave-assisted synthesis of various heterocyclic compounds containing the sulfonamide or hydrazone moiety has been demonstrated. nih.gov Although a specific procedure for the microwave-assisted synthesis of this compound is not detailed in the literature, the general success of this technique for related compounds suggests its high potential for a rapid and efficient synthesis of the target molecule. A plausible approach would involve the microwave irradiation of a mixture of 3,4-dimethylbenzenesulfonyl chloride and hydrazine hydrate, possibly in a minimal amount of a high-boiling point solvent or under solvent-free conditions.
| Green Synthesis Approach | Potential Advantages |
| Mechanochemical Synthesis | Solvent-free or reduced solvent usage, shorter reaction times, potential for different reactivity. |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, increased yields, improved purity, potential for solvent-free conditions. |
Atom Economy and Sustainability Considerations in Synthesis
The synthesis of this compound via the reaction of 3,4-dimethylbenzenesulfonyl chloride and hydrazine presents a moderately efficient atom economy. The theoretical atom economy can be calculated using the formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For this reaction, the desired product is this compound (C₈H₁₂N₂O₂S, MW: 200.26 g/mol ) and the reactants are 3,4-Dimethylbenzenesulfonyl chloride (C₈H₉ClO₂S, MW: 204.67 g/mol ) and Hydrazine (N₂H₄, MW: 32.05 g/mol ).
From a sustainability perspective, several factors can be considered to create a "greener" synthesis:
Solvent Choice: Utilizing water as a solvent, where feasible, is a more environmentally benign option compared to organic solvents. hmdb.ca Some sulfonamide syntheses have been successfully performed in aqueous media. hmdb.ca
Catalysis: The development of catalytic methods could reduce the need for stoichiometric reagents and minimize waste.
Energy Efficiency: Performing the reaction at ambient temperature reduces the energy consumption of the process.
Waste Reduction: Minimizing the excess of reagents and developing methods for the recovery and reuse of solvents and catalysts are crucial for improving the sustainability of the synthesis. nih.gov
Purification and Isolation Techniques for Research-Grade this compound
The purification of this compound is critical to obtain a material of sufficient purity for research applications. The choice of method depends on the nature and quantity of impurities present in the crude product.
Recrystallization and Chromatographic Methods
Recrystallization is a common and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For a sulfonohydrazide like this compound, which is a polar molecule, polar solvents are generally good candidates for recrystallization. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble, followed by slow cooling to allow for the formation of pure crystals. The impurities ideally remain in the solution. A solvent pair, such as ethanol-water or dichloromethane-hexane, can also be employed where the compound is soluble in the first solvent and insoluble in the second. nih.gov
Column Chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to purify by recrystallization. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is used to move the components of the mixture down the column at different rates based on their polarity and affinity for the adsorbent. For a moderately polar compound like this compound, a solvent system such as ethyl acetate/hexane would likely provide good separation. The fractions are collected and the solvent is evaporated to yield the purified compound.
Analytical Purity Assessment for Synthetic Applications
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation and purity assessment.
¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H protons of the hydrazide group.
¹³C NMR provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.8 | 120 - 145 |
| Methyl (CH₃) | 2.2 - 2.4 | 19 - 21 |
| NH₂ | 4.0 - 4.5 (broad) | - |
| NH | 7.8 - 8.5 (broad) | - |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (200.26 g/mol ) would be expected. Common fragmentation patterns for arylsulfonamides often involve the loss of SO₂.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| 200 | [M]⁺ |
| 136 | [M - SO₂]⁺ |
| 105 | [C₈H₉]⁺ |
Other techniques such as Infrared (IR) Spectroscopy can confirm the presence of key functional groups (e.g., N-H, S=O, aromatic C-H), and Elemental Analysis can be used to determine the elemental composition of the purified product, providing further evidence of its purity.
Chemical Reactivity and Transformation Pathways of 3,4 Dimethylbenzenesulfonohydrazide
Condensation Reactions of the Hydrazide Moiety
The hydrazide group (–CONHNH2) is a key reactive center in 3,4-Dimethylbenzenesulfonohydrazide, readily undergoing condensation reactions with carbonyl compounds.
Formation of Hydrazones with Aldehydes and Ketones
This compound reacts with a wide range of aldehydes and ketones to form the corresponding hydrazones. nih.govmdpi.com This reaction is a classic example of nucleophilic addition-elimination, where the terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgyoutube.com The initial addition product subsequently eliminates a molecule of water to yield the stable hydrazone, which contains the –CO–NH–N=CH– moiety. mdpi.comlibretexts.org
The formation of hydrazones is a highly efficient process, often proceeding in high yields. nih.gov This reaction is widely utilized for the synthesis of a diverse array of hydrazone derivatives with potential applications in various fields, including medicinal chemistry. nih.govtubitak.gov.tr For instance, the reaction of hydrazides with aldehydes is a common strategy to synthesize compounds that are screened for biological activities. nih.govtubitak.gov.tr The general reaction is depicted below:
R-CHO + H₂NNH-SO₂-Ar → R-CH=N-NH-SO₂-Ar + H₂O (where R-CHO is an aldehyde and Ar is the 3,4-dimethylphenyl group)
R₂C=O + H₂NNH-SO₂-Ar → R₂C=N-NH-SO₂-Ar + H₂O (where R₂C=O is a ketone and Ar is the 3,4-dimethylphenyl group)
The reaction conditions for hydrazone formation are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.com
Cyclocondensation Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles)
The hydrazone derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.govjchemrev.com These five-membered aromatic rings are valued in medicinal chemistry as they can act as bioisosteres for ester and amide groups and possess a range of biological activities. nih.gov
One common method for the synthesis of 1,3,4-oxadiazoles involves the oxidative cyclization of acyl hydrazones. nih.govjchemrev.com This transformation can be achieved using various reagents, such as chloramine-T under microwave irradiation or a combination of a copper catalyst and an oxidant. jchemrev.com The general scheme involves the formation of the hydrazone followed by an intramolecular cyclization with the elimination of a small molecule.
Another approach is the direct cyclization of diacylhydrazines, which can be formed from the reaction of a hydrazide with an acid chloride or carboxylic acid, using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. nih.gov
| Reactants | Reaction Type | Product | Significance |
| This compound, Aldehyde/Ketone | Condensation | Hydrazone | Synthesis of biologically active compounds |
| Hydrazone derivative | Oxidative Cyclization | 1,3,4-Oxadiazole | Formation of medicinally important heterocycles |
| Hydrazide, Acid Chloride | Cyclocondensation | 1,3,4-Oxadiazole | Alternative route to oxadiazoles |
Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms
The nitrogen atoms of the hydrazine moiety in this compound exhibit nucleophilic character, enabling them to react with various electrophilic substrates. nih.gov
Reactions with Electrophilic Substrates in Complex Organic Synthesis
The nucleophilicity of the hydrazine nitrogens allows for their participation in a range of reactions that are crucial in the assembly of complex organic molecules. nih.gov For example, they can react with acylating agents, alkylating agents, and other electrophiles to introduce new functional groups or build larger molecular frameworks. This reactivity is fundamental to the use of hydrazides as versatile intermediates in multi-step synthetic sequences.
Role in Carbon-Carbon Bond Formation Reactions
While not a direct participant in forming the new carbon-carbon bond itself, the hydrazone functionality derived from this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov This strategy allows for the formation of carbon-carbon bonds at positions that would otherwise be unreactive. nih.gov The hydrazone directs the metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with a coupling partner. nih.gov This approach is a powerful tool for the efficient construction of complex molecular architectures. illinois.educhemistry.coach
Furthermore, carbanions generated from organosulfur and organophosphorus compounds can be used in carbon-carbon bond-forming reactions. researchgate.net While not directly involving the sulfonohydrazide, this highlights the broader context of using heteroatom-containing functional groups to facilitate the creation of C-C bonds.
Redox Chemistry of this compound in Synthetic Pathways
While specific studies detailing the redox chemistry of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of closely related arylsulfonylhydrazides, such as p-toluenesulfonyl hydrazide (tosylhydrazide). These compounds are known to act as reducing agents in various synthetic transformations, primarily through the in-situ generation of diimide (N₂H₂).
The reduction process is believed to proceed via the thermal or base-mediated decomposition of the sulfonohydrazide. The proposed mechanism involves the formation of an intermediate sulfonyl diazene, which then fragments to produce diimide and the corresponding sulfinic acid. The generated diimide is a powerful and selective reducing agent, particularly for the reduction of non-polar double and triple bonds.
A general representation of this process is the reduction of alkenes to alkanes. The diimide, generated from the decomposition of the arylsulfonylhydrazide, stereospecifically adds two hydrogen atoms to the same face of the double bond (syn-addition).
Table 1: Plausible Reductive Transformations Using this compound
| Substrate Class | Product Class | Plausible Reaction Conditions | Notes |
| Alkenes | Alkanes | Inert solvent (e.g., toluene, DMF), heat or base (e.g., sodium acetate) | Reduction is typically stereospecific (syn-addition). |
| Alkynes | Alkenes (cis) | Inert solvent, controlled temperature | Further reduction to the alkane is possible with excess reagent. |
| Azo Compounds | Hydrazines | Aprotic solvent, mild heating | Selective reduction of the N=N bond. |
It is important to note that the specific reaction conditions and yields for the use of this compound as a reducing agent would require empirical determination. The presence of the two methyl groups on the benzene (B151609) ring may influence the solubility and thermal stability of the reagent compared to unsubstituted benzenesulfonohydrazide (B1205821) or tosylhydrazide, potentially affecting the optimal reaction parameters.
Hydrolytic Stability and Controlled Decomposition Pathways
The stability of this compound towards hydrolysis and its controlled decomposition are critical aspects of its chemical profile, particularly concerning its application as a blowing agent in the polymer industry.
Hydrolytic Stability:
Controlled Decomposition Pathways:
The controlled decomposition of this compound is a key feature of its industrial applications, most notably as a chemical blowing agent. When heated, arylsulfonylhydrazides decompose to release nitrogen gas, which creates a foam structure within a polymer matrix.
The thermal decomposition of arylsulfonylhydrazides like p-toluenesulfonyl hydrazide has been studied, and it is reasonable to assume a similar pathway for the 3,4-dimethyl derivative. The primary decomposition products are nitrogen gas, water, and a mixture of sulfur-containing organic compounds. researchgate.net
A plausible decomposition mechanism involves the initial homolytic cleavage of the S-N bond, leading to the formation of a sulfonyl radical and a hydrazinyl radical. These reactive intermediates can then undergo a series of complex reactions, including hydrogen abstraction, disproportionation, and recombination, to yield the final products.
The main decomposition products are:
Nitrogen (N₂): The primary gaseous product responsible for the blowing action.
Water (H₂O): Formed during the decomposition process.
3,4-Dimethylphenyl disulfide: A common solid residue.
S-(3,4-dimethylphenyl) 3,4-dimethylbenzenethiosulfonate: Another significant solid residue.
The decomposition temperature of this compound is a critical parameter for its application as a blowing agent and can be influenced by the presence of activators or inhibitors in the polymer formulation.
Design, Synthesis, and Chemical Exploration of 3,4 Dimethylbenzenesulfonohydrazide Derivatives
Synthesis of Hydrazone Derivatives with Varied Aldehyde/Ketone Moieties
The synthesis of hydrazones from 3,4-Dimethylbenzenesulfonohydrazide is a direct and common transformation that leverages the nucleophilicity of the terminal nitrogen atom of the hydrazide. This reaction is a classic example of a condensation or nucleophilic addition-elimination reaction. chemguide.co.uklibretexts.org
The general mechanism involves the nucleophilic attack of the primary amine group (-NH₂) of the sulfonohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) from this intermediate yields the stable hydrazone, characterized by the sulfonylhydrazone (-SO₂-NH-N=C) linkage. colorado.edu
The reaction is typically carried out by refluxing the this compound with the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com Often, a catalytic amount of acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to facilitate the dehydration step. chemguide.co.uk The resulting hydrazone derivatives are often crystalline solids that can be purified by recrystallization. libretexts.org The formation of a colored precipitate, typically yellow or orange, is a common indicator of a successful reaction, particularly with reagents like 2,4-dinitrophenylhydrazine. chemguide.co.ukathabascau.ca
A wide array of aldehydes and ketones can be used in this synthesis, allowing for the introduction of diverse structural motifs onto the hydrazone framework. This versatility is crucial for developing libraries of compounds for further study. The table below illustrates the general synthetic scheme and the variety of carbonyl compounds that can be employed.
| Reactant 1 (Sulfonohydrazide) | Reactant 2 (Aldehyde/Ketone) | General Product (Sulfonylhydrazone) |
|---|---|---|
this compound
| Aromatic Aldehyde (e.g., Benzaldehyde) |
N'-(Aryl/Alkyl)methylene-3,4-dimethylbenzenesulfonohydrazide
|
| Heterocyclic Aldehyde (e.g., 2-Pyridinecarboxaldehyde) | ||
| Aliphatic Ketone (e.g., Acetone) | ||
| Aromatic Ketone (e.g., Acetophenone) |
Exploration of N-Substituted and N'-Substituted Derivatives
Beyond the formation of hydrazones at the N' position, both nitrogen atoms of the this compound scaffold are potential sites for substitution, leading to N-substituted and N'-substituted derivatives. The reactivity of these two nitrogen atoms differs. The terminal nitrogen (N') is generally more nucleophilic and readily participates in reactions like hydrazone formation. The nitrogen atom directly attached to the sulfonyl group (N) is part of a sulfonamide linkage, which typically reduces its nucleophilicity.
N'-Substitution: Before condensation with a carbonyl compound, the N' position can be targeted for reactions such as alkylation or acylation. For instance, reaction with alkyl halides can introduce alkyl groups at the terminal nitrogen, although controlling the degree of substitution can be challenging.
N-Substitution: N-substitution typically involves modification of the sulfonamide nitrogen. This can be achieved through various methods, such as N-alkylation using organohalides, often promoted by a base in a suitable solvent like DMF. sioc-journal.cn In the context of the pre-formed hydrazone, the N-H proton becomes more acidic and can be removed by a base, allowing for subsequent reaction with an electrophile to introduce a substituent at the N-position. This creates a fully substituted sulfonohydrazone derivative.
These substitution patterns significantly alter the chemical properties of the parent molecule, including its stereochemistry, electronic profile, and potential for further chemical transformations.
Incorporation into Polycyclic and Heterocyclic Frameworks
The this compound framework and its derivatives, particularly the hydrazones, are valuable synthons for constructing more complex polycyclic and heterocyclic systems. The sulfonylhydrazone moiety contains multiple reactive sites that can participate in cyclization reactions.
One common strategy involves using the hydrazone as a component in cycloaddition reactions. For example, derivatives can act as dipolarophiles in [3+2] cycloadditions to form five-membered heterocyclic rings. nih.gov Another approach is the intramolecular cyclization of a suitably functionalized hydrazone. If the aldehyde or ketone portion of the hydrazone contains a reactive group, it can undergo a ring-closing reaction with the hydrazone moiety.
Furthermore, arylsulfonamides are known to be precursors for various nitrogen-containing heterocycles. nih.gov For example, the Gewald reaction can be used to synthesize substituted thiophenes from precursors that can be derived from sulfonohydrazides. researchgate.net The synthesis of pyrimidine (B1678525) derivatives containing a sulfonamide fragment has also been reported, highlighting the utility of this class of compounds in building diverse heterocyclic libraries. nih.gov These synthetic strategies allow for the transformation of the relatively simple this compound into intricate molecular architectures.
Structure-Reactivity Relationship Studies within Derivative Series (Chemical Aspects)
Investigating structure-reactivity relationships within a series of derivatives provides fundamental insights into their chemical behavior. For derivatives of this compound, these studies can focus on how structural modifications influence reaction outcomes and molecular properties.
A key aspect of reactivity is the potential for regioisomerism in substitution reactions. Research on phenylsulfonyl hydrazides has shown that reactions can yield different isomers depending on the conditions. A kinetic product may form under one set of conditions, while a different, more stable thermodynamic product is favored under other conditions. nih.gov For example, in substitution reactions, the initial site of attack may be governed by faster reaction rates (kinetic control), but given enough time or energy (thermodynamic control), the components may rearrange to form the most stable isomeric product. nih.gov Molecular docking studies can complement these findings by predicting the relative stabilities of different isomers. nih.gov
The electronic nature of the substituents on the hydrazone also plays a critical role in its reactivity. For hydrazones formed from aromatic aldehydes, the presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring alters the electron density of the C=N double bond. Electron-withdrawing groups make the imine carbon more electrophilic and susceptible to nucleophilic attack, whereas electron-donating groups have the opposite effect. This electronic modulation directly impacts the reactivity of the hydrazone in subsequent transformations, such as cyclization or addition reactions.
Mechanistic Investigations of Chemical Processes Involving 3,4 Dimethylbenzenesulfonohydrazide
Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are fundamental to understanding the reaction pathways of organic compounds. For sulfonohydrazides, these studies would typically involve monitoring the rate of reaction under various conditions to determine the rate law, activation parameters, and equilibrium constants.
Kinetic Analysis: The rate of a reaction involving 3,4-dimethylbenzenesulfonohydrazide can be followed using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) by observing the disappearance of the reactant or the appearance of a product over time. By varying the concentrations of reactants, catalysts, and other species, the order of the reaction with respect to each component can be determined. This leads to the experimental rate law, which is a mathematical expression of the reaction rate.
Thermodynamic Parameters: The influence of temperature on the reaction rate is studied to calculate the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the energy barrier of the reaction and the degree of order in the transition state. For instance, a large positive ΔS‡ might suggest a dissociative mechanism, while a large negative value would be consistent with an associative mechanism.
A study on the cyanation reactions of alkyl-13-epicobalamins provides an example of how activation parameters are used to interpret reaction mechanisms. rsc.org For the displacement of 5,6-dimethylbenzimidazole (B1208971) (DMBz) by cyanide, the activation parameters were determined as follows:
| Reactant (X-13-epiCbl) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Proposed Mechanism |
|---|---|---|---|---|
| X = NCCH₂ | 83 ± 1 | +77 ± 4 | +13.3 ± 1.0 | Limiting D (dissociative) |
| X = CN⁻ | 106 ± 1 | +82 ± 4 | +14.8 ± 0.5 | Limiting D (dissociative) |
These positive entropy and volume of activation values support a dissociative (D) mechanism where the departure of the leaving group is the rate-determining step. rsc.org Similar approaches could be applied to reactions of this compound to elucidate its mechanistic details.
Identification of Intermediates and Transition States in Reaction Pathways
The complete description of a reaction mechanism requires the identification of any intermediates and the characterization of the transition states connecting them. Sulfonohydrazides are known to form various reactive intermediates depending on the reaction conditions.
Common Intermediates: In the presence of a base, this compound can be deprotonated to form a sulfonohydrazone anion. Upon further reaction, often involving heat or a transition metal catalyst, this can decompose to generate a sulfinate anion and diimide (HN=NH), or under different pathways, a carbene or a diazo compound. The specific intermediates formed are crucial in determining the final products of the reaction. For example, diimide is a useful reducing agent in organic synthesis.
Spectroscopic and Computational Tools: Direct observation of short-lived intermediates can sometimes be achieved using low-temperature spectroscopic techniques or time-resolved spectroscopy. Computational chemistry, through methods like Density Functional Theory (DFT), has become an invaluable tool for mapping potential energy surfaces, locating transition states, and calculating the energies of intermediates. These calculations can help to distinguish between different possible reaction pathways.
Catalytic Roles of this compound in Organic Transformations
While often used as a reagent, for instance in the Shapiro or Bamford-Stevens reactions to generate alkenes from ketones and aldehydes, or as a source of diimide for reductions, the catalytic application of sulfonohydrazides themselves is less common. More frequently, they are used in stoichiometric amounts.
However, in the broader context of catalysis, derivatives of hydrazides can act as ligands for transition metal catalysts, or they can participate in organocatalytic cycles. A hypothetical catalytic cycle involving this compound might involve its initial reaction to form a species that then catalyzes a transformation before being regenerated at the end of the cycle. Without specific research on this compound, any proposed catalytic role remains speculative.
Solvent Effects and Reaction Pathway Modulations
The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. nih.gov Solvents can affect the stability of reactants, intermediates, and transition states through various interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. youtube.com
Polar vs. Nonpolar Solvents: For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species through solvation, potentially lowering the activation energy. youtube.com For instance, in a reaction where this compound forms an ionic intermediate, a polar protic solvent like ethanol (B145695) might accelerate the reaction compared to a nonpolar aprotic solvent like toluene.
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, alcohols) can act as hydrogen bond donors, which can be particularly effective at solvating anions. Polar aprotic solvents (e.g., DMSO, DMF) possess large dipole moments but lack acidic protons. The choice between a protic and an aprotic solvent can be critical. For example, in nucleophilic substitution reactions, a protic solvent can solvate the nucleophile, making it less reactive and slowing down the reaction, whereas a polar aprotic solvent would not have this effect. youtube.com
A study on a nucleophilic substitution reaction (OH⁻ + CH₃I) demonstrated that even a single solvent molecule can alter the reaction dynamics, highlighting the importance of steric effects in addition to energetics. nih.gov This underscores the subtle yet profound influence that solvents can have on reaction pathways.
The table below summarizes the general effects of solvent polarity on common reaction mechanisms.
| Reaction Type | Effect of Increasing Solvent Polarity | Reason |
|---|---|---|
| Sₙ1 | Rate increases | Stabilizes the carbocation intermediate and the leaving group. |
| Sₙ2 | Rate decreases (for anionic nucleophiles) | Stabilizes the nucleophile more than the transition state, increasing the activation energy. youtube.com |
| E1 | Rate increases | Stabilizes the carbocation intermediate and the leaving group. |
| E2 | Rate can slightly increase or decrease | Depends on the specific substrate and base. |
Applying these principles, one would expect that reactions of this compound that proceed through ionic intermediates would be accelerated in more polar solvents.
Advanced Spectroscopic and Computational Characterization in the Context of 3,4 Dimethylbenzenesulfonohydrazide Research
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Conformation and Bond Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in elucidating the structural conformation and analyzing the intricate bonding network of 3,4-Dimethylbenzenesulfonohydrazide. nih.govnih.gov
Experimental Spectral Acquisition and Interpretation
The experimental FT-IR and FT-Raman spectra of this compound are recorded to identify its characteristic functional groups and to gain insights into its molecular structure. nih.govnih.gov The FT-IR spectrum is typically obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, while the FT-Raman spectrum is acquired using a laser excitation source. nih.gov
Key vibrational modes observed in the spectra include the stretching vibrations of the N-H and C-H bonds, as well as the characteristic vibrations of the sulfonyl (SO2) group and the benzene (B151609) ring. The positions of these bands provide crucial information about the molecular environment and intermolecular interactions, such as hydrogen bonding. For instance, the N-H stretching vibration is particularly sensitive to hydrogen bonding, and its frequency can indicate the presence and strength of such interactions. nih.gov
A detailed interpretation of the infrared and Raman spectra allows for the assignment of observed vibrational frequencies to specific atomic motions within the molecule. nih.gov
Computational Vibrational Frequency Prediction and Normal Mode Analysis
To complement experimental findings, computational methods are employed to predict the vibrational frequencies and to perform a normal mode analysis. researchgate.net Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.govnih.gov
The calculated harmonic vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational model. nih.gov This combined experimental and theoretical approach provides a robust assignment of the vibrational modes. nih.gov
Normal mode analysis involves the characterization of the collective atomic motions associated with each vibrational frequency. arxiv.orggaussian.com This analysis helps in understanding the nature of the vibrations and provides a deeper insight into the molecular dynamics. arxiv.org The potential energy distribution (PED) is often calculated to quantify the contribution of different internal coordinates to each normal mode, aiding in the precise assignment of vibrational bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and probing the electronic environment of nuclei within the this compound molecule. ipb.pt
Proton (1H) and Carbon (13C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical structure of this compound. The chemical shifts (δ) of the signals in these spectra are indicative of the local electronic environment of each nucleus. rsc.orgoregonstate.edu
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their relative abundance. The chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene ring. The signals for the methyl (CH₃) group protons and the hydrazide (NH-NH₂) protons appear at characteristic chemical shifts. Spin-spin coupling between adjacent protons can lead to splitting of the signals, providing valuable information about the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the methyl carbons, and the carbon atoms attached to the sulfur and nitrogen atoms are all diagnostic. oregonstate.edu The broad range of ¹³C chemical shifts allows for clear resolution of signals from different carbon environments. oregonstate.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 |
| ¹H | Hydrazide (NH, NH₂) | Variable, often broad |
| ¹³C | Aromatic (Ar-C) | 120 - 150 |
| ¹³C | Methyl (Ar-CH₃) | 15 - 25 |
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions. pdx.eduorganicchemistrydata.org
Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shifts
To support and refine the interpretation of experimental NMR data, theoretical calculations of NMR chemical shifts are performed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for this purpose. imist.maresearchgate.net
The GIAO method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
The accuracy of the calculated chemical shifts depends on the chosen level of theory, including the functional and basis set. researchgate.netnih.gov Comparing the theoretically predicted chemical shifts with the experimental values can aid in the definitive assignment of NMR signals, especially in cases of ambiguity. rsc.org This integrated experimental and computational approach provides a high level of confidence in the structural characterization of this compound.
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a important tool for investigating the electronic transitions within a molecule. libretexts.org It is particularly useful for identifying and characterizing chromophores, which are the parts of a molecule that absorb light, and for analyzing the extent of conjugation. libretexts.orgpressbooks.pub
In a molecule like this compound, the benzene ring and the sulfonohydrazide group constitute the primary chromophores. The presence of conjugated π systems, such as the aromatic ring, leads to characteristic absorption bands in the UV-Vis spectrum. libretexts.orglibretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure. An extension of the conjugated system, for instance, by introducing additional double bonds or aromatic rings, generally results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). libretexts.org For this compound, the electronic transitions are primarily of the π → π* type, originating from the aromatic ring. The presence of the sulfonohydrazide group can also introduce n → π* transitions, which are typically weaker and occur at longer wavelengths. libretexts.org
A hypothetical UV-Vis spectrum for this compound would be expected to show strong absorptions in the UV region, characteristic of the substituted benzene ring. The precise λmax would be influenced by the solvent polarity and the electronic effects of the dimethyl and sulfonohydrazide substituents.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Studies
Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in validating the molecular formula of a compound and in elucidating its structure through the analysis of fragmentation patterns. libretexts.orgmiamioh.edu
For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to the mass of the intact molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and thus validating the molecular formula.
Electron impact (EI) ionization is a common technique used in mass spectrometry that can cause the molecular ion to fragment in a predictable manner. libretexts.orgchemguide.co.uk The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways would likely involve:
Cleavage of the S-N bond: This would lead to the formation of a 3,4-dimethylbenzenesulfonyl cation and a hydrazide radical, or vice versa.
Loss of SO2: A common fragmentation pathway for sulfonyl compounds.
Fragmentation of the aromatic ring: This can lead to the loss of methyl groups or other fragments characteristic of substituted benzenes. libretexts.org
Cleavage adjacent to the amino group: Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines and could occur in the hydrazide moiety. miamioh.edu
The relative abundance of these fragment ions helps in piecing together the structure of the original molecule. The study of fragmentation patterns of similar compounds, such as other arylsulfonohydrazides, can aid in the interpretation of the mass spectrum of this compound. nih.gov
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental data and offering insights that may be difficult to obtain through experiments alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.govnih.gov A fundamental application of DFT is geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable three-dimensional structure. youtube.comyoutube.com For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net
Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure in detail. This includes the calculation of various electronic properties such as dipole moment, polarizability, and the distribution of electron density. nih.gov These calculations provide a quantitative understanding of the molecule's intrinsic properties.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile.
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive regions. It is expected that the HOMO would have significant contributions from the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would be centered on the sulfonyl group and the aromatic ring.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of electron-rich and electron-poor regions. nih.govresearchgate.net
Typically, a color-coded map is used:
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. nih.govchemrxiv.org In this compound, these regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide moiety due to their lone pairs of electrons.
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. nih.govchemrxiv.org The hydrogen atoms of the hydrazide group and potentially the sulfur atom would likely exhibit positive potential.
Green regions: Represent areas of neutral potential.
The MEP analysis for this compound would provide a clear picture of its electrostatic landscape, guiding the understanding of its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a localized picture of chemical bonding. researchgate.netq-chem.com It transforms the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. wisc.edu NBO analysis is particularly useful for quantifying hyperconjugation and intramolecular charge transfer (ICT) interactions. youtube.comresearchgate.net
Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals. This delocalization of electron density leads to stabilization of the molecule. In this compound, NBO analysis can reveal hyperconjugative interactions between the methyl groups and the aromatic ring, as well as between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.
The NBO analysis also quantifies the charge transfer between different parts of the molecule. The second-order perturbation theory analysis within the NBO framework provides the stabilization energies associated with these donor-acceptor interactions. For this compound, this analysis would highlight the electron-donating character of the dimethyl-substituted benzene ring and the electron-withdrawing nature of the sulfonohydrazide group, providing a quantitative measure of the intramolecular charge transfer.
Assessment of Intramolecular and Intermolecular Interactions
The detailed analysis of intramolecular and intermolecular interactions of this compound is crucial for understanding its chemical behavior, crystal packing, and potential applications. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental or computational data for this compound.
To provide a scientifically grounded yet general overview, this section will discuss the expected intramolecular and intermolecular interactions based on the known behavior of structurally related sulfonohydrazide compounds. The data presented is derived from studies on analogous molecules and serves as a predictive framework rather than a direct report on this compound.
Intramolecular Interactions:
The bond lengths and angles within the sulfonyl group (SO₂) and the hydrazide moiety (-NHNH₂) are expected to be consistent with those observed in similar structures. For instance, the S=O bond lengths are typically around 1.42 to 1.44 Å, and the S-N bond length is approximately 1.62 Å. nih.gov The geometry around the sulfur atom is generally a distorted tetrahedron. nih.govnih.gov
Intermolecular Interactions:
The solid-state packing of this compound would be primarily governed by a network of intermolecular hydrogen bonds. The hydrazide group (-NHNH₂) provides both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs). The sulfonyl group (SO₂) contains strong hydrogen bond acceptors in its oxygen atoms.
Based on studies of other sulfonamides and sulfonohydrazides, the most prominent intermolecular interaction is expected to be N—H⋯O hydrogen bonds, where the N-H of the hydrazide moiety interacts with one of the sulfonyl oxygen atoms of a neighboring molecule. nih.govnih.govnih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers. nih.govnih.gov For example, in some related compounds, molecules are linked into chains with a C(4) motif. nih.gov
The following tables present typical bond lengths, bond angles, and hydrogen bond parameters observed in structurally related sulfonohydrazide and sulfonamide compounds, which can be considered as representative values for this compound in the absence of specific data.
Table 1: Representative Intramolecular Bond Distances and Angles in Related Sulfonohydrazide Derivatives
| Parameter | Typical Value | Reference Compound Example |
| Bond Lengths (Å) | ||
| S=O | 1.419 - 1.441 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| S-N | 1.618 - 1.639 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| S-C (aromatic) | 1.753 - 1.766 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| N-N | ~1.40 | General hydrazide derivatives |
| Bond Angles (°) | ||
| O-S-O | 118.26 - 119.54 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| O-S-N | 106.32 - 106.83 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov |
| N-S-C | 106.15 - 108.27 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| C-S-N-N Torsion | -62.4 to 56.8 | (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide nih.gov |
Table 2: Representative Intermolecular Hydrogen Bond Parameters in Related Sulfonohydrazide Crystals
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound Example |
| N-H···O | ~0.86 | ~2.1 | ~2.9 | ~160-170 | (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide nih.gov, 4-methyl-N-propylbenzenesulfonamide nih.gov |
| C-H···O | ~0.95 | ~2.5 | ~3.4 | ~150-170 | 4-methyl-N-propylbenzenesulfonamide nih.gov |
| C-H···F | ~0.95 | ~2.5 | ~3.4 | ~150 | (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide nih.gov |
It is important to reiterate that the data in these tables are illustrative and derived from analogous structures. A definitive analysis of the intramolecular and intermolecular interactions of this compound would require dedicated crystallographic or computational studies on the compound itself.
Applications of 3,4 Dimethylbenzenesulfonohydrazide in Non Biological Chemical and Material Sciences
Role as a Chemical Blowing Agent in Polymer Science
3,4-Dimethylbenzenesulfonohydrazide is a notable member of the sulfonyl hydrazide class of chemical blowing agents, which are instrumental in the creation of foamed polymers. These agents function by decomposing under heat to release gas, which in turn forms a cellular structure within the polymer matrix. This process is essential for producing lightweight and insulating materials. While p,p'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonylhydrazide (TSH) have been widely utilized, the specific characteristics of this compound offer distinct advantages in certain applications. google.com
The efficacy of a chemical blowing agent is largely determined by its thermal decomposition behavior. The decomposition of sulfonyl hydrazides, including this compound, is a complex process that results in the generation of nitrogen gas, which is the primary blowing agent. jinlichemical.com The decomposition temperature is a critical parameter, as it must be compatible with the processing temperature of the polymer. For instance, some sulfonyl hydrazides have low decomposition temperatures that allow for their use without the need for activators. wrchem.com
The decomposition of these compounds can be exothermic, releasing heat that can influence the foaming process. mdpi.com The gaseous products released during decomposition are not limited to nitrogen; other byproducts can also be formed. jku.at The specific decomposition pathway and the composition of the generated gases are influenced by the molecular structure of the sulfonyl hydrazide and the processing conditions. nih.govresearchgate.net
Table 1: General Thermal Decomposition Characteristics of Sulfonyl Hydrazide Blowing Agents
| Characteristic | Description |
| Primary Gas Generated | Nitrogen (N₂) |
| Decomposition Type | Typically exothermic |
| Influencing Factors | Molecular structure, temperature, presence of activators |
| Byproducts | May include water, sulfur compounds, and organic residues |
The gas generated from the decomposition of this compound plays a crucial role in the nucleation and growth of cells within the polymer matrix. The process begins with the formation of a homogeneous solution of the blowing agent in the polymer melt. As the temperature increases, the blowing agent decomposes, creating gas bubbles that act as nucleation sites. mdpi.com
The number and size of these cells are critical to the final properties of the foamed polymer. A higher nucleation rate leads to a larger number of smaller cells, which can improve the material's mechanical properties and insulation capabilities. nih.govnih.gov The growth of these cells is influenced by factors such as the gas pressure, the viscosity of the polymer melt, and the surface tension at the gas-polymer interface. nih.gov The use of nucleating agents can enhance the efficiency of cell nucleation, leading to a more uniform cell structure. nih.gov
The cellular structure created by the blowing agent directly impacts the macroscopic and microscopic properties of the foamed polymer. A fine and uniform cell structure, often achieved with efficient blowing agents like certain sulfonyl hydrazides, can lead to improved surface quality and enhanced mechanical properties such as elongation and compressive strength. google.com
The density of the foamed polymer is a key macroscopic property determined by the amount of gas introduced and the degree of expansion. mdpi.com The cell size and distribution, which are microscopic properties, affect the material's thermal and acoustic insulation capabilities. zjshuntaitech.com Foams with a high percentage of closed cells, where the gas is trapped within individual cells, are particularly effective as insulators. jinlichemical.com The choice of blowing agent and foaming conditions can be tailored to achieve the desired balance of these properties for specific applications. youtube.com
To optimize performance in various polymer systems, research has focused on the development of functionalized sulfonyl hydrazide-based blowing agents. By introducing specific functional groups into the sulfonyl hydrazide molecule, it is possible to improve its compatibility with the polymer matrix, leading to better dispersion and more uniform foaming. google.com This can result in foamed products with superior mechanical properties and finer cell structures. google.com
One approach involves synthesizing new monomers containing sulfonyl hydrazide functionalities, which can then be polymerized to create polymeric blowing agents. google.com These polymeric agents can offer improved compatibility and processing characteristics compared to their small-molecule counterparts. The goal is to create blowing agents that are tailored to the specific chemistry and processing requirements of different polymers, such as polyolefins, styrenics, and elastomers. jinlichemical.com
Utilization as a Synthetic Intermediate and Building Block in Organic Chemistry
Beyond its role in polymer science, this compound and related sulfonyl hydrazides serve as valuable intermediates in organic synthesis. The reactive sulfonyl hydrazide group can participate in a variety of chemical transformations, making these compounds useful building blocks for the construction of more complex molecules. zjshuntaitech.com
The sulfonyl hydrazide moiety is a versatile functional group that can be used to introduce sulfur and nitrogen atoms into organic molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. For instance, hydrazones can be synthesized through the condensation reaction of sulfonyl hydrazides with aldehydes or ketones. researchgate.net These hydrazones can then undergo further reactions to form a variety of heterocyclic rings.
The ability to act as a precursor for various functional groups makes this compound a valuable tool for chemists seeking to build complex molecular architectures. Its use can be found in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.com
Reagent in Multi-Component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgsciepub.comnih.govresearchgate.net Well-known MCRs include the Ugi and Passerini reactions, which are valued for their ability to rapidly generate libraries of structurally diverse molecules, often with applications in drug discovery and materials science. wikipedia.orgbeilstein-journals.orgnih.govnih.gov These reactions typically involve specific functional groups, such as isocyanides, aldehydes, amines, and carboxylic acids. walisongo.ac.idorgsyn.org
Despite a thorough search for the use of this compound as a reactant in such processes, no specific examples or detailed research findings of its participation in Ugi, Passerini, or other named multi-component reactions for the synthesis of heterocyclic or other complex organic structures have been identified. The existing literature on MCRs focuses on other classes of reactants. nih.govhengdasilane.com
Applications in Material Science Beyond Blowing Agents
While this compound is widely used as a blowing agent to create foamed polymers, its applications in material science for other purposes are not well-documented in publicly accessible sources.
Integration into Polymer Matrices for Property Modification (e.g., crosslinking)
The modification of polymer properties, such as mechanical strength, thermal stability, and flexibility, is a critical area of material science. google.com Crosslinking is a key technique used to achieve these modifications, where a crosslinking agent forms covalent bonds between polymer chains. organic-chemistry.org
Searches for the specific use of this compound as a primary crosslinking agent or for its deliberate integration into polymer matrices to modify properties (separate from the foaming process) did not yield relevant research. While the decomposition of this compound during the blowing process can sometimes induce secondary reactions like crosslinking in certain polymers (e.g., polyethylene), this appears to be a side effect rather than a primary, controlled application for property modification. No dedicated studies or data detailing this compound's role as a targeted crosslinking or modifying agent were found.
Potential in Designing Functional Organic Materials
Functional organic materials are designed to have specific electronic, optical, or magnetic properties, making them suitable for applications such as conductive polymers, sensors, and solar cells. nih.gov The synthesis of these materials often involves building blocks with specific functionalities that can be polymerized or assembled into larger, ordered structures. For instance, the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) involves the polymerization of specific monomer units. frontiersin.orgresearchgate.net
No information was found to suggest that this compound is used as a precursor or a key building block in the design and synthesis of such functional organic materials. The research in this field is focused on other classes of organic and organometallic compounds.
Due to the highly specific nature of the query regarding "this compound" and the lack of detailed research findings in publicly available sources corresponding to the requested outline, a comprehensive and scientifically accurate article that strictly adheres to the provided structure cannot be generated at this time. Extensive searches for information on the development of efficient and sustainable synthetic routes, novel chemical transformations, advanced material science applications, theoretical predictions, and environmental considerations specifically for this compound did not yield sufficient data to fulfill the detailed requirements of the prompt.
General principles of green chemistry and sustainable synthesis, such as the use of renewable feedstocks, development of efficient catalytic processes, and designing safer chemical pathways, are broadly applicable in chemical research. cmu.edunih.gov Similarly, computational chemistry and theoretical predictions are widely used to understand and predict the reactivity and selectivity of molecules. However, specific studies applying these principles and techniques to this compound are not available in the provided search results.
Therefore, in the absence of specific research data for each outlined section, providing a detailed article would necessitate speculation and would not meet the required standards of scientific accuracy. Further research and publication on the specific applications and properties of this compound are needed to address the emerging research directions outlined in the user's request.
Q & A
Q. How can researchers optimize the synthesis of 3,4-Dimethylbenzenesulfonohydrazide to achieve high purity and yield?
Methodological Answer: A modified procedure involves reacting 3,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate in chloroform at 0°C, followed by room-temperature stirring for 4 hours. Post-reaction, aqueous workup with NaCl-saturated water and dichloromethane extraction isolates the product. Drying over Na₂SO₄ and solvent removal under reduced pressure yields the compound with minimal purification (91% yield in analogous syntheses) . Adjusting reaction time, solvent polarity (e.g., ethanol for solubility), or stoichiometry of hydrazine hydrate may resolve low-yield issues.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm hydrazide (-NH-NH₂) protons (δ 8–9 ppm) and aromatic substituents.
- FT-IR : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1320/1150 cm⁻¹ (sulfonyl S=O asymmetric/symmetric stretches).
- Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺).
- UV-Vis : λmax determination (e.g., ~260–280 nm for sulfonohydrazides) using software like Femtoscan for spectral analysis .
Q. How can researchers troubleshoot low yields during the synthesis of sulfonohydrazide derivatives?
Methodological Answer: Common issues include incomplete sulfonyl chloride conversion or side reactions. Solutions:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Use excess hydrazine hydrate (4:1 molar ratio) to drive the reaction .
- Purify intermediates (e.g., sulfonyl chloride) to avoid competing hydrolysis.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the hydrogen-bonding network and lattice energy of this compound crystals?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate hydrogen-bond strengths and lattice energy using software like Gaussian or ORCA. Compare experimental (X-ray) and computed bond lengths/angles .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O, N-H···O) from crystallographic data (CCDC 2032776) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced fungicidal activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute methyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects.
- Molecular Docking : Dock derivatives into Botrytis cinerea protein kinase (e.g., PDB ID 4YAY) using AutoDock Vina. Prioritize compounds with strong hydrogen bonds to ATP-binding pockets .
- EC50 Validation : Test derivatives against B. cinerea in vitro (50 µg/mL initial screening; dose-response for EC50 calculation) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonohydrazide derivatives?
Methodological Answer:
- Standardized Assays : Use consistent fungal strains (e.g., ATCC-certified B. cinerea) and growth conditions (temperature, agar medium).
- Control Compounds : Include reference fungicides (e.g., carbendazim) to calibrate activity thresholds .
- Statistical Validation : Apply ANOVA or t-tests to compare replicates; report p-values for significance.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
this compound
N'-(Aryl/Alkyl)methylene-3,4-dimethylbenzenesulfonohydrazide
